Licoagrochalcone B

Description

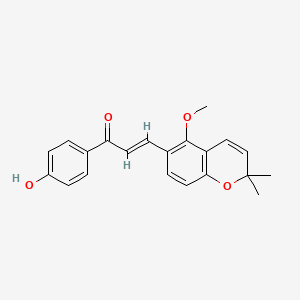

Structure

2D Structure

3D Structure

Properties

CAS No. |

325144-67-0 |

|---|---|

Molecular Formula |

C21H20O4 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

(E)-1-(4-hydroxyphenyl)-3-(5-methoxy-2,2-dimethylchromen-6-yl)prop-2-en-1-one |

InChI |

InChI=1S/C21H20O4/c1-21(2)13-12-17-19(25-21)11-7-15(20(17)24-3)6-10-18(23)14-4-8-16(22)9-5-14/h4-13,22H,1-3H3/b10-6+ |

InChI Key |

BOJUBZPEDAAMPG-UXBLZVDNSA-N |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC(=C2OC)/C=C/C(=O)C3=CC=C(C=C3)O)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2OC)C=CC(=O)C3=CC=C(C=C3)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Licoagrochalcone B; |

Origin of Product |

United States |

Foundational & Exploratory

Licoagrochalcone B: A Comprehensive Technical Guide to its Origins and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licoagrochalcone B is a prenylated chalcone, a subclass of flavonoids, that has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the origin and natural sources of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. The document details the biosynthetic pathway of this compound, presents quantitative data on its occurrence in various plant species, and offers comprehensive experimental protocols for its extraction and isolation. Visual diagrams generated using Graphviz are included to elucidate key pathways and workflows.

Introduction

This compound belongs to the chalcone family, characterized by an open-chain flavonoid structure. As a secondary metabolite in plants, it plays a role in defense mechanisms and exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Understanding its natural origins is crucial for sustainable sourcing, quality control of herbal preparations, and the exploration of its therapeutic potential.

Natural Sources of this compound

This compound is primarily isolated from various species of the genus Glycyrrhiza, commonly known as licorice. The roots and rhizomes of these plants are the principal plant parts where the compound accumulates.

The main plant species identified as sources of this compound are:

-

Glycyrrhiza glabra L. (commonly known as licorice or sweet wood)[1]

-

Glycyrrhiza uralensis Fisch. ex DC. (Chinese licorice)[2]

-

Glycyrrhiza inflata Batalin (Xinjiang licorice)[3]

These three species are officially recognized in the Chinese Pharmacopoeia as sources of licorice. While all three are sources, the concentration of this compound and other chalcones can vary significantly between them. Glycyrrhiza inflata, in particular, is noted for its abundance of chalcones.

Biosynthesis of this compound

The biosynthesis of this compound follows the general phenylpropanoid pathway, which leads to the formation of the chalcone backbone, followed by a prenylation step.

The key stages of the biosynthesis are:

-

Phenylpropanoid Pathway: The pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid and then to 4-coumaroyl-CoA.

-

Chalcone Synthesis: Chalcone synthase (CHS), a key enzyme, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. In leguminous plants like Glycyrrhiza, chalcone reductase (CHR) can act in concert with CHS to produce isoliquiritigenin, a common precursor for many flavonoids in this family.

-

Prenylation: The final step in the formation of this compound is the addition of a prenyl group (a five-carbon chain) to the chalcone backbone. This reaction is catalyzed by a specific prenyltransferase enzyme. These enzymes utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. The identification of specific prenyltransferases, such as GuILDT from Glycyrrhiza uralensis, has shed light on the mechanism of prenylflavonoid biosynthesis[4].

Below is a diagram illustrating the biosynthetic pathway leading to this compound.

Quantitative Analysis of this compound

The concentration of this compound can vary depending on the Glycyrrhiza species, geographical origin, and harvesting time. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are common analytical techniques used for the quantification of this compound[5][6].

Table 1: Quantitative Data of this compound and Related Chalcones in Glycyrrhiza Species

| Compound | Plant Species | Plant Part | Concentration/Yield | Analytical Method | Reference |

| Licochalcone A | Glycyrrhiza inflata | Root | 0.56 - 1.12% | HPLC | [7] |

| Licochalcone B | Glycyrrhiza uralensis | Root | Detected | HPLC-MS | [2] |

| Glabridin | Glycyrrhiza glabra | Root | 0.92 mg/g | HPLC | [8] |

| Isoliquiritigenin | Glycyrrhiza glabra | Root | 2.00 - 5.76 µg/mL (in extract) | HPLC | [9] |

Note: Specific quantitative data for this compound is often reported as part of broader flavonoid profiling, and direct comparative studies on its yield from different species are limited in the readily available literature. The table includes data on related, more frequently quantified chalcones for context.

Experimental Protocols for Extraction and Isolation

The extraction and isolation of this compound from licorice root typically involve solvent extraction followed by chromatographic purification.

General Extraction and Isolation Workflow

The following diagram outlines a general workflow for the extraction and isolation of this compound.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on common practices for flavonoid isolation from Glycyrrhiza species.

Objective: To extract and isolate this compound from the dried roots of Glycyrrhiza uralensis.

Materials:

-

Dried and powdered roots of Glycyrrhiza uralensis

-

Methanol (MeOH), 100%

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography (e.g., 200-300 mesh)

-

Solvents for column chromatography (Hexane-EtOAc gradient)

-

Rotary evaporator

-

Chromatography column

-

Thin-layer chromatography (TLC) plates

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for high purity)

Procedure:

-

Extraction:

-

Macerate 1 kg of powdered G. uralensis root with 10 L of 100% methanol at room temperature for 24 hours.

-

Repeat the extraction process three times.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract[2].

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in distilled water.

-

Perform liquid-liquid partitioning successively with an equal volume of hexane and then ethyl acetate.

-

Collect the ethyl acetate fraction, which will be enriched with chalcones, and evaporate the solvent to dryness to yield the ethyl acetate extract[2].

-

-

Silica Gel Column Chromatography:

-

Adsorb the ethyl acetate extract onto a small amount of silica gel.

-

Pack a chromatography column with silica gel in hexane.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of hexane-ethyl acetate (e.g., starting from 100:0 and gradually increasing the polarity to 0:100).

-

Collect fractions and monitor by TLC to identify fractions containing this compound.

-

-

Purification:

-

Combine the fractions containing the target compound.

-

For higher purity, subject the combined fractions to further purification using preparative HPLC with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).

-

-

Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Conclusion

This compound is a promising natural product with significant therapeutic potential. Its primary natural sources are the roots and rhizomes of Glycyrrhiza glabra, G. uralensis, and G. inflata. A thorough understanding of its biosynthetic pathway, quantitative distribution, and effective extraction and isolation methodologies is essential for advancing research and development in this area. This guide provides a foundational resource for scientists and professionals engaged in the study and application of this valuable bioactive compound.

References

- 1. Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Characterization of Compounds from Glycyrrhiza uralensis as Therapeutic Agents for the Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycyrrhiza inflata-derived chalcones, Licochalcone A, Licochalcone B and Licochalcone D, inhibit phosphorylation of NF-kappaB p65 in LPS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biocatalytic access to diverse prenylflavonoids by combining a regiospecific C-prenyltransferase and a stereospecific chalcone isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Identification and Chemical Standardization of Licorice Raw Materials and Dietary Supplements Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Licoagrochalcone B: A Comprehensive Technical Guide for Researchers

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activities of a Promising Natural Chalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoagrochalcone B is a natural chalcone, a type of polyphenol, predominantly isolated from the roots of Glycyrrhiza species, commonly known as licorice.[1] This compound has garnered significant attention within the scientific community for its diverse and potent pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological activities of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development. This document details the molecular mechanisms of action, key signaling pathways modulated by this compound, and provides detailed protocols for essential in vitro and in vivo experimental assays.

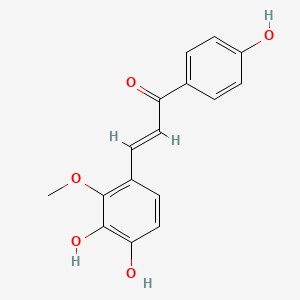

Chemical Structure and Physicochemical Properties

This compound, a member of the chalcone family, possesses a characteristic open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | [5] |

| Molecular Formula | C₁₆H₁₄O₅ | [5][6][7][8] |

| Molecular Weight | 286.28 g/mol | [5][6][7][8] |

| CAS Number | 58749-23-8 | [5][6] |

| Appearance | Light yellow to yellow solid | [6] |

| Melting Point | 195 - 197 °C | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; Slightly soluble in water | |

| SMILES | O=C(/C=C/C1=CC=C(O)C(O)=C1OC)C2=CC=C(O)C=C2 | [6] |

| InChIKey | DRDRYGIIYOPBBZ-XBXARRHUSA-N | [7] |

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for therapeutic development. Its mechanisms of action are multifaceted, often involving the modulation of multiple signaling pathways.

Anti-Cancer Activity

This compound has demonstrated potent anti-cancer effects in various cancer cell lines. Its primary mechanisms include the induction of apoptosis and autophagy, and the inhibition of cell proliferation and migration.[2][4]

Key Signaling Pathways in Cancer:

-

PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[1][9] This inhibition leads to the suppression of cell growth and proliferation and the induction of autophagy in cancer cells.[1][9]

-

EGFR and MET Kinase Inhibition: In non-small cell lung cancer cells, this compound dually targets and inhibits the kinase activities of both EGFR and MET, leading to cell cycle arrest and apoptosis.[10]

-

MAPK Pathway (JNK/p38): this compound can induce apoptosis in cancer cells through the activation of the JNK/p38 MAPK signaling pathway, which is often triggered by an increase in reactive oxygen species (ROS).[2][4]

Table 2: Anti-Cancer Activity of this compound

| Cancer Type | Cell Line(s) | Observed Effects | IC₅₀ Values | Reference |

| Osteosarcoma | MG-63, U2OS | Inhibition of proliferation, induction of apoptosis and autophagy | Not specified | [9] |

| Non-Small Cell Lung Cancer | HCC827, HCC827GR | Inhibition of cell viability, G2/M cell-cycle arrest, apoptosis | Not specified | [2][10] |

| Colorectal Cancer | HCT116, HCT116-OxR | Decreased cell viability, induction of apoptosis and G2/M cell cycle arrest | Not specified | [2][4] |

| Bladder Cancer | T24, EJ | Inhibition of proliferation, S phase arrest, induction of apoptosis | Not specified | [4] |

Anti-Inflammatory Activity

This compound possesses significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

Key Signaling Pathways in Inflammation:

-

NF-κB Pathway: this compound inhibits the activation of the NF-κB pathway by preventing the phosphorylation of p65.[11] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12]

-

NLRP3 Inflammasome: It has been shown to directly bind to NEK7, thereby disrupting the NEK7-NLRP3 interaction and inhibiting NLRP3 inflammasome activation.[4]

-

Keap1/Nrf2 Pathway: this compound can activate the Nrf2 antioxidant response pathway by inhibiting its negative regulator, Keap1.[11][13] This leads to the upregulation of antioxidant enzymes like HO-1 and NQO1, which helps to mitigate oxidative stress-induced inflammation.[11][13]

Table 3: Anti-Inflammatory Activity of this compound

| Model System | Key Findings | IC₅₀ Values | Reference |

| LPS-stimulated RAW264.7 macrophages | Inhibition of NO, TNF-α, and MCP-1 production | IC₅₀ for NO production: 8.78 μM | [12] |

| LPS-induced acute lung injury in mice | Reduced lung tissue weight, oxidative stress, and inflammatory markers | Not applicable | [11] |

| LPS-stimulated periodontal ligament cells | Inhibition of NF-κB/NLRP3 signaling, reduction of inflammation and oxidative stress | Not specified | [4] |

| 15-Lipoxygenase (15-LOX) | Inhibition of 15-LOX enzyme activity | IC₅₀: 9.67 μM | [4] |

Neuroprotective Effects

This compound has emerged as a promising agent for the treatment of neurodegenerative diseases due to its ability to combat oxidative stress and inhibit protein aggregation.

Key Mechanisms in Neuroprotection:

-

Antioxidant Activity: this compound effectively scavenges reactive oxygen species (ROS) and enhances the expression of antioxidant enzymes through the activation of the Nrf2 pathway, thereby protecting neuronal cells from oxidative damage.[1][7]

-

Anti-Apoptotic Effects: It can attenuate H₂O₂-induced apoptosis in neuronal cells by modulating apoptosis-related proteins like caspase-3.[7][9]

-

Induction of Autophagy: this compound induces autophagy in neuronal cells, which is a critical process for clearing damaged organelles and aggregated proteins, via the SIRT1/AMPK signaling pathway.[7][9]

-

Inhibition of Amyloid-β Aggregation: this compound has been shown to inhibit the self-aggregation of amyloid-β (Aβ42) and disaggregate pre-formed Aβ42 fibrils, a key pathological hallmark of Alzheimer's disease.[2]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard procedures to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MG-63, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol outlines the steps for detecting changes in protein expression in cells treated with this compound.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Akt, p-Akt, NF-κB p65, Nrf2, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Cells treated with this compound

-

DCFH-DA stock solution (in DMSO)

-

Serum-free cell culture medium

-

PBS (Phosphate-Buffered Saline)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well black plate (for plate reader) or a 6-well plate (for flow cytometry) and treat with this compound as required.

-

After treatment, wash the cells twice with warm PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

For plate reader analysis, add 100 µL of PBS to each well and immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

-

For flow cytometry analysis, detach the cells, resuspend them in PBS, and analyze the fluorescence in the FITC channel.

Conclusion

This compound is a natural compound with a well-defined chemical structure and a remarkable range of biological activities. Its ability to modulate key signaling pathways involved in cancer, inflammation, and neurodegeneration underscores its significant therapeutic potential. The detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of action and potential clinical applications of this promising molecule. As our understanding of the intricate cellular and molecular targets of this compound continues to grow, it is poised to become a valuable lead compound in the development of novel therapeutics for a variety of human diseases.

References

- 1. Licochalcone B Induced Apoptosis and Autophagy in Osteosarcoma Tumor Cells via the Inactivation of PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Biological Effect of Licochalcone C on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.uniroma1.it [iris.uniroma1.it]

- 6. mdpi.com [mdpi.com]

- 7. Licochalcone B Exhibits Anti-inflammatory Effects via Modulation of NF-κB and AP-1 [bslonline.org]

- 8. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Licochalcone B induced apoptosis and autophagy in osteosarcoma tumor cells via the inactivation of PI3K/AKT/mTOR pathway [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Therapeutic potential and action mechanisms of licochalcone B: a mini review [frontiersin.org]

- 13. Licochalcone B confers protective effects against LPS-Induced acute lung injury in cells and mice through the Keap1/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Licoagrochalcone B Biosynthesis Pathway in Glycyrrhiza Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoagrochalcone B is a retrochalcone found in the roots of several Glycyrrhiza species, commonly known as licorice. This compound, along with other licochalcones, has garnered significant interest in the pharmaceutical and cosmetic industries due to its wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway, including the key enzymes, regulatory mechanisms, and relevant experimental protocols.

This compound Biosynthesis Pathway

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which produces the precursor 4-coumaroyl-CoA. This is followed by the flavonoid biosynthesis pathway, leading to the formation of a chalcone backbone, which is then further modified by specific enzymes to yield this compound. While the complete pathway to this compound has not been fully elucidated, a proposed pathway can be constructed based on known flavonoid biosynthesis in Glycyrrhiza and related species.

The initial steps involve the conversion of L-phenylalanine to 4-coumaroyl-CoA through the sequential action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

The first committed step in flavonoid biosynthesis is catalyzed by:

-

Chalcone synthase (CHS): This enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (4,2',4',6'-tetrahydroxychalcone). In some Glycyrrhiza species, a specific type of chalcone synthase, known as 6'-deoxychalcone synthase, can produce isoliquiritigenin (4,2',4'-trihydroxychalcone)[1]. Isoliquiritigenin is a likely precursor for this compound.

The subsequent modifications of the chalcone backbone to form this compound are believed to involve hydroxylation and prenylation reactions. The precise order and enzymes for these steps are still under investigation, but likely involve:

-

Hydroxylases (e.g., Cytochrome P450s): Introduction of additional hydroxyl groups onto the chalcone ring structure.

-

Prenyltransferases (PTs): These enzymes catalyze the addition of a prenyl group (a five-carbon isoprenoid unit) from dimethylallyl pyrophosphate (DMAPP) to the flavonoid backbone. The prenylation step is a key characteristic of many bioactive flavonoids in licorice.

The final steps leading to the specific structure of this compound are yet to be definitively characterized.

Quantitative Data

Quantitative data on the this compound biosynthesis pathway is primarily focused on relative gene expression levels and metabolite accumulation under various conditions. Elicitation with signaling molecules like methyl jasmonate (MeJA) has been shown to significantly upregulate the expression of key biosynthetic genes and enhance the production of flavonoids.

Table 1: Relative Gene Expression Changes in Glycyrrhiza glabra Hairy Roots in Response to Methyl Jasmonate (MeJA) Treatment.

| Gene | Enzyme | Fold Change (MeJA vs. Control) |

| PAL | Phenylalanine ammonia-lyase | Up-regulated |

| C4H | Cinnamate 4-hydroxylase | Up-regulated |

| 4CL | 4-coumarate:CoA ligase | Up-regulated |

| CHS | Chalcone synthase | Significantly up-regulated |

Note: Specific fold-change values can vary depending on the experimental conditions and time points.

Table 2: Accumulation of Licochalcones in Glycyrrhiza inflata Hairy Roots Overexpressing AtMYB12.

| Compound | Fold Increase (Overexpression vs. Control) |

| Total Flavonoids | ~3-fold |

| Echinatin | ~2-fold |

| Licochalcone A | ~5-fold |

Data adapted from studies on related licochalcones, suggesting a similar regulatory mechanism for this compound.

Experimental Protocols

Extraction and Quantification of this compound by UPLC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound from Glycyrrhiza root samples.

Materials:

-

Dried and powdered Glycyrrhiza root material

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

This compound standard

-

UPLC-MS/MS system

Extraction Procedure:

-

Weigh accurately about 100 mg of the powdered root material into a microcentrifuge tube.

-

Add 1 mL of methanol and vortex for 1 minute.

-

Sonicate the sample for 30 minutes in a water bath.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction process (steps 2-5) on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 500 µL of methanol, vortex, and filter through a 0.22 µm syringe filter into an HPLC vial.

UPLC-MS/MS Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 10-15 minutes to elute the compounds.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 2-5 µL

-

Mass Spectrometry: Operated in negative or positive ion mode with Multiple Reaction Monitoring (MRM) for quantification. Specific MRM transitions for this compound need to be determined using a standard.

Chalcone Synthase (CHS) Enzyme Activity Assay

This spectrophotometric assay measures the activity of CHS by detecting the formation of the chalcone product.

Materials:

-

Plant protein extract from Glycyrrhiza tissues

-

4-Coumaroyl-CoA (substrate)

-

Malonyl-CoA (substrate)

-

Potassium phosphate buffer (pH 7.5)

-

Dithiothreitol (DTT)

-

Spectrophotometer

Assay Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, DTT, and the plant protein extract.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 4-coumaroyl-CoA and malonyl-CoA.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding acidified methanol.

-

Centrifuge to pellet the precipitated protein.

-

Measure the absorbance of the supernatant at the maximum wavelength of the chalcone product (e.g., ~370 nm for naringenin chalcone).

-

Calculate the enzyme activity based on the molar extinction coefficient of the product.

Regulatory Network and Signaling Pathways

The biosynthesis of this compound is tightly regulated at the transcriptional level by a network of transcription factors and is influenced by various signaling molecules, particularly plant hormones involved in defense responses.

Key Regulators:

-

MYB Transcription Factors: The R2R3-MYB transcription factor AtMYB12 from Arabidopsis thaliana has been shown to upregulate the expression of early flavonoid biosynthesis genes, including CHS, in Glycyrrhiza inflata, leading to increased production of licochalcones[2]. Homologous MYB transcription factors in Glycyrrhiza are likely to play a similar regulatory role.

-

bHLH Transcription Factors: Basic helix-loop-helix (bHLH) transcription factors often work in concert with MYB proteins to regulate flavonoid biosynthesis.

-

WD40-repeat Proteins: These proteins can act as scaffold proteins, bringing together MYB and bHLH transcription factors to form an activation complex.

Signaling Molecules:

-

Jasmonic Acid (JA) and its methyl ester, Methyl Jasmonate (MeJA): These are key signaling molecules in plant defense against necrotrophic pathogens and herbivores. Treatment of Glycyrrhiza cell cultures or hairy roots with MeJA has been shown to induce the expression of flavonoid biosynthesis genes and enhance the accumulation of flavonoids, including licochalcones.

-

Salicylic Acid (SA): Another crucial plant defense hormone, primarily involved in resistance against biotrophic pathogens. The interaction between JA and SA signaling pathways is complex and can be either synergistic or antagonistic, depending on the specific context. In the regulation of flavonoid biosynthesis, there is evidence for crosstalk between these two pathways, which can fine-tune the production of defense-related compounds like this compound.

This compound itself has been shown to modulate various signaling pathways in mammalian cells, including the NF-κB and MAPK pathways, which are central to the inflammatory response[3]. This highlights the potential of this natural product to interact with key cellular signaling cascades.

Conclusion

The biosynthesis of this compound in Glycyrrhiza species is a complex process that starts from the general phenylpropanoid pathway and involves a series of enzymatic modifications of a chalcone backbone. While the core pathway is understood, the specific enzymes responsible for the final tailoring steps of this compound are still being investigated. The regulation of this pathway by transcription factors and defense-related signaling molecules offers opportunities for enhancing its production through biotechnological approaches. The experimental protocols provided in this guide serve as a starting point for researchers aiming to study and manipulate this important biosynthetic pathway. Further research is needed to fully characterize all the enzymes and regulatory factors involved, which will pave the way for the efficient and sustainable production of this compound for its various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Histone Deacetylase GiSRT2 Negatively Regulates Flavonoid Biosynthesis in Glycyrrhiza inflata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cloning of a CHS gene of Poncirus trifoliata and its expression in response to soil water deficit and arbuscular mycorrhizal fungi [frontiersin.org]

A Comprehensive Technical Guide to the Discovery and Isolation of Licoagrochalcone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoagrochalcone B is a flavonoid compound that has garnered significant interest within the scientific community due to its diverse pharmacological activities. Primarily isolated from the roots of Glycyrrhiza species, notably Glycyrrhiza inflata and Glycyrrhiza uralensis, this chalcone has demonstrated promising potential in various therapeutic areas.[1][2] Its biological effects are attributed to its unique chemical structure and its ability to modulate key cellular signaling pathways. This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of this compound, tailored for researchers and professionals in drug development.

Discovery and Biological Activities

This compound belongs to the retrochalcone subgroup of flavonoids and is a constituent of licorice root, a staple in traditional medicine for centuries.[1] Extensive research has unveiled a broad spectrum of biological activities, positioning this compound as a compelling candidate for further pharmacological investigation. These activities include:

-

Anticancer Properties: this compound has been shown to inhibit the growth of various cancer cell lines.[2] Its mechanisms of action include inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing the proliferation of malignant cells.[2]

-

Anti-inflammatory Effects: The compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[3][4]

-

Neuroprotective Potential: Studies have indicated that this compound may protect neuronal cells from damage, suggesting its potential in the management of neurodegenerative diseases.[5][6][7][8] One study highlighted its ability to inhibit amyloid-β self-aggregation, a key pathological process in Alzheimer's disease.[5][6]

-

Antioxidant Activity: As a phenolic compound, this compound is an effective scavenger of free radicals, thereby mitigating oxidative stress, a contributing factor to numerous chronic diseases.

The therapeutic potential of this compound is underscored by its inhibitory effects on various enzymes and signaling pathways, as detailed in the quantitative data tables below.

Quantitative Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound, providing a comparative overview of its efficacy in different experimental models.

Table 1: Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Human Hepatoma | 110.15 | [2][9] |

| MG-63 | Osteosarcoma | Not specified | [4] |

| U2OS | Osteosarcoma | Not specified | [4] |

Table 2: Anti-inflammatory and Neuroprotective Activities of this compound (IC50 Values)

| Activity | Model | IC50 (µM) | Reference |

| Amyloid β (Aβ42) self-aggregation inhibition | In vitro | 2.16 ± 0.24 | [5][6] |

| Angiotensin-converting enzyme inhibition | In vitro | 0.24 | [3][9] |

| 15-Lipoxygenase (15-LOX) inhibition | In vitro | 9.67 | [3] |

| LPS-induced NO production inhibition | RAW 264.7 cells | 8.78 | [4][9] |

| 11β-HSD2 inhibition (human) | In vitro | 31.85 | [9] |

| 11β-HSD2 inhibition (rat) | In vitro | 56.56 | [9] |

Experimental Protocols: Isolation and Purification of this compound

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general and adaptable methodology can be derived from established procedures for isolating other licochalcones, such as Licochalcone A, from Glycyrrhiza species. The following protocol is a comprehensive, adaptable workflow for the extraction and purification of this compound.

I. Extraction

-

Plant Material Preparation:

-

Obtain dried roots of Glycyrrhiza inflata or Glycyrrhiza uralensis.

-

Grind the roots into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Macerate the powdered root material in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).

-

Perform the extraction at room temperature for 24 hours with continuous agitation.

-

Repeat the extraction process three times to ensure maximum yield.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

II. Purification Workflow

The purification of this compound from the crude extract is a multi-step process involving column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

A. Silica Gel Column Chromatography (Initial Fractionation)

-

Column Preparation:

-

Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the slurry, ensuring a uniform and compact bed.

-

Wash the column with the initial mobile phase.

-

-

Sample Loading:

-

Adsorb the crude extract onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity. A suggested gradient is from 100% hexane to 100% ethyl acetate.

-

Collect fractions of the eluate.

-

-

Fraction Analysis:

-

Monitor the separation by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v).

-

Visualize the spots under UV light (254 nm and 365 nm).

-

Combine fractions containing the compound of interest based on their TLC profiles.

-

B. Preparative High-Performance Liquid Chromatography (Final Purification)

-

System and Column:

-

Utilize a preparative HPLC system equipped with a UV-Vis detector.

-

Employ a C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).

-

-

Mobile Phase and Gradient:

-

Prepare a mobile phase consisting of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

-

Develop a linear gradient elution method to separate this compound from other components in the enriched fraction. An example gradient could be:

-

0-10 min: 30-50% B

-

10-25 min: 50-80% B

-

25-30 min: 80% B

-

-

The flow rate should be adjusted based on the column dimensions (e.g., 10-20 mL/min).

-

-

Injection and Fraction Collection:

-

Dissolve the semi-purified fraction from column chromatography in a suitable solvent (e.g., methanol).

-

Inject the sample onto the column.

-

Collect the peak corresponding to this compound based on its retention time, which should be determined from analytical HPLC runs.

-

-

Purity Assessment:

-

Analyze the purity of the collected fraction using an analytical HPLC system with a C18 column and a suitable gradient.

-

The purity should be determined by calculating the peak area percentage.

-

Signaling Pathway Modulation by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and for the development of targeted therapies.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells.[4]

Modulation of the SIRT1/AMPK Signaling Pathway

The SIRT1/AMPK pathway plays a crucial role in cellular energy homeostasis and has been implicated in neuroprotection. This compound can activate this pathway, which is associated with its anti-apoptotic and pro-autophagic effects in neuronal cells, offering a potential mechanism for its neuroprotective properties.[7]

Conclusion

This compound is a promising natural compound with a wide array of pharmacological activities that warrant further investigation for its potential therapeutic applications. This technical guide provides a foundational understanding of its discovery, biological effects, and a detailed, adaptable protocol for its isolation and purification. The elucidation of its interactions with key signaling pathways offers valuable insights for researchers and drug development professionals seeking to harness the therapeutic potential of this remarkable flavonoid. Further research is encouraged to optimize isolation procedures, expand the toxicological and pharmacological profiling, and explore its clinical utility.

References

- 1. doaj.org [doaj.org]

- 2. Licochalcone B Extracted from Glycyrrhiza uralensis Fisch Induces Apoptotic Effects in Human Hepatoma Cell HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Therapeutic potential and action mechanisms of licochalcone B: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Licochalcone B, a chalcone derivative from Glycyrrhiza inflata, as a multifunctional agent for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Licochalcone B, a chalcone derivative from Glycyrrhiza inflata, as a multifunctional agent for the treatment of Alzheimer’s disease | Semantic Scholar [semanticscholar.org]

- 7. Licochalcone B, a Natural Autophagic Agent for Alleviating Oxidative Stress-Induced Cell Death in Neuronal Cells and Caenorhabditis elegans Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Licochalcone B attenuates neuronal injury through anti-oxidant effect and enhancement of Nrf2 pathway in MCAO rat model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Therapeutic potential and action mechanisms of licochalcone B: a mini review [frontiersin.org]

Licoagrochalcone B: A Technical Overview for Drug Discovery and Development

For Immediate Release

This technical guide provides a comprehensive overview of Licoagrochalcone B, a flavonoid of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, available biological data, and relevant experimental context.

Core Compound Identification

This compound is a distinct chemical entity within the chalcone family. The fundamental physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 325144-67-0 |

| Molecular Formula | C₂₁H₂₀O₄ |

| Molecular Weight | 336.38 g/mol |

| IUPAC Name | (E)-1-(4-hydroxyphenyl)-3-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one |

Synthesis and Methodologies

The synthesis of this compound and related compounds has been reported, often as part of a broader effort to create libraries of chalcones for biological screening. A general synthetic approach involves a Claisen-Schmidt condensation reaction.

Representative Experimental Protocol: Synthesis of Chalcone Analogues

-

Protection of Functional Groups: In a multi-step synthesis, hydroxyl groups on the starting materials (substituted benzaldehydes and acetophenones) may be protected using protecting groups like methoxymethyl (MOM) ether to prevent unwanted side reactions.

-

Condensation Reaction: The core chalcone scaffold is typically formed via a base-catalyzed Claisen-Schmidt condensation between an appropriately substituted acetophenone and a substituted benzaldehyde.

-

Deprotection: Following the condensation, protecting groups are removed to yield the final chalcone.

-

Purification: The crude product is purified using techniques such as column chromatography to isolate the desired compound.

-

Characterization: The structure and purity of the synthesized this compound are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A visual representation of a generalized synthetic workflow for licoagrochalcones is provided below.

Licoagrochalcone B: A Technical Review of its Therapeutic Potential and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licoagrochalcone B (LCB) is a notable retrochalcone compound isolated from the roots of Glycyrrhiza species, commonly known as licorice root. With a rich history in traditional medicine, licorice has been a source of numerous bioactive molecules. Modern scientific investigation has identified LCB as a compound with a wide spectrum of pharmacological activities, including significant anti-cancer, anti-inflammatory, and neuroprotective effects. Its therapeutic potential stems from its ability to modulate multiple critical cellular signaling pathways, such as NF-κB, PI3K/Akt/mTOR, and MAPK. This technical guide provides a comprehensive review of the existing literature on this compound, presenting its historical context, summarizing quantitative data on its biological efficacy, detailing key experimental protocols, and visualizing its mechanisms of action through signaling pathway diagrams.

Historical Context and Discovery

This compound belongs to the chalconoid family of natural phenols, which are precursors to flavonoids in the plant kingdom. The discovery of LCB is intrinsically linked to the extensive phytochemical analysis of licorice root (Glycyrrhiza species), a plant with a long history of use in traditional medicine across the globe. Scientific efforts in the 20th century to isolate and characterize the active constituents of licorice led to the identification of a series of licochalcones, including this compound. It is primarily derived from Glycyrrhiza uralensis and Glycyrrhiza glabra[1]. The isolation process typically involves extraction from the plant's roots followed by chromatographic techniques to separate the individual compounds[2].

Biological Activities and Therapeutic Potential

This compound has demonstrated a diverse range of pharmacological properties, making it a promising candidate for drug discovery and development.

2.1. Anti-Cancer Activity LCB exhibits potent anti-cancer effects across various cancer types by inducing apoptosis (programmed cell death), promoting autophagy, and causing cell cycle arrest.[1][3] In osteosarcoma cells (MG-63 and U2OS), LCB has been shown to suppress cell growth in a dose-dependent manner by inducing both autophagy and apoptosis.[3] It has also been reported to inhibit the growth of hepatocellular carcinoma (HepG2) cells and non-small cell lung cancer (NSCLC) cells.[1][4] Furthermore, in colorectal cancer cells, LCB treatment leads to increased generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspases, ultimately resulting in apoptosis and cell cycle arrest at the G2/M phase.[5]

2.2. Anti-Inflammatory Effects LCB demonstrates significant anti-inflammatory properties primarily by inhibiting key inflammatory pathways. In murine macrophage cells (RAW264.7), LCB suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) when stimulated by lipopolysaccharide (LPS). This inhibition is achieved by blocking the activation and nuclear translocation of critical transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[6]

2.3. Neuroprotective Properties LCB has shown potential in the context of neurodegenerative diseases. It has been found to inhibit the self-aggregation of amyloid-β 42 (Aβ42), a key pathological hallmark of Alzheimer's disease, and can also disaggregate pre-formed Aβ42 fibrils.[4] Additionally, LCB protects neuronal cells against oxidative stress-induced cell death by reducing the generation of reactive oxygen species.[4]

Quantitative Data Summary

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for this compound across various biological assays.

Table 1: Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |

| HepG2 | Hepatocellular Carcinoma | 110.15 | Cell Growth Inhibition | [1] |

Table 2: Anti-Inflammatory and Neuroprotective Activity of this compound

| Activity | Assay | IC50 Value (µM) | Cell Line/System | Reference |

| Anti-inflammatory | LPS-induced Nitric Oxide Production | 8.78 | RAW264.7 | |

| Anti-inflammatory | 15-Lipoxygenase (15-LOX) Inhibition | 9.67 | Enzyme Assay | [5] |

| Neuroprotective | Aβ42 Self-Aggregation Inhibition | 2.16 | In vitro Assay | [4][7] |

| Cardioprotective | Angiotensin-Converting Enzyme Inhibition | 0.24 | Enzyme Assay | [5] |

Mechanisms of Action: Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

4.1. Inhibition of the NF-κB Pathway The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by agents like LPS, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. LCB has been shown to inhibit this pathway by preventing the degradation of IκB and subsequently blocking the nuclear translocation of the NF-κB p65 subunit.[8][9] Specifically, LCB can inhibit the phosphorylation of p65 at serine 276.[7][10]

4.2. Modulation of the PI3K/Akt/mTOR Pathway The PI3K/Akt/mTOR pathway is crucial for cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers. LCB has been found to inhibit this pathway, leading to the induction of autophagy and apoptosis in cancer cells.[3] By suppressing the phosphorylation of key components like PI3K, Akt, and mTOR, LCB effectively halts the pro-survival signals transmitted by this pathway.[11] This inhibition contributes significantly to its anti-cancer effects, particularly in osteosarcoma.[3][11]

4.3. Regulation of MAPK Pathways The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in various cellular processes such as inflammation, proliferation, and apoptosis. LCB has been shown to modulate these pathways. For instance, in colorectal cancer cells, LCB induces apoptosis through the activation of the JNK and p38 MAPK signaling pathways.[5] Conversely, in the context of inflammation, LCB can inhibit the LPS-induced phosphorylation of ERK and JNK in macrophages, contributing to its anti-inflammatory effects.[6]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to assess the biological activities of this compound.

5.1. Cell Viability and Cytotoxicity (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Protocol Outline:

-

Cell Seeding: Plate cells (e.g., HepG2, MG-63) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC50 value is determined from the dose-response curve.

-

5.2. Western Blot Analysis for Protein Expression Western blotting is used to detect specific proteins in a sample and assess the effect of LCB on signaling pathway components.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol Outline:

-

Cell Lysis: Treat cells with LCB, then lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Separate the protein samples by SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, NF-κB p65, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity relative to a loading control (e.g., β-actin).

-

5.3. Nitric Oxide (NO) Production Assay (Griess Test) This assay measures the production of NO by cells, a key marker of inflammation.

-

Principle: The Griess reagent reacts with nitrite (a stable product of NO) in the cell culture supernatant to produce a pink-colored azo compound, which can be quantified spectrophotometrically.

-

Protocol Outline:

-

Cell Culture and Treatment: Seed macrophages (e.g., RAW264.7) in a plate. Pre-treat cells with various concentrations of LCB for 1 hour.

-

Stimulation: Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

-

Conclusion and Future Directions

This compound, a natural product derived from licorice root, has emerged as a compelling multifunctional agent with significant therapeutic potential. Its well-documented anti-cancer, anti-inflammatory, and neuroprotective activities are underpinned by its ability to modulate complex signaling networks, including the NF-κB, PI3K/Akt/mTOR, and MAPK pathways. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for further research and development.

Future investigations should focus on expanding the scope of preclinical studies to include a wider range of cancer models and inflammatory diseases. Elucidating the precise molecular targets of LCB and exploring potential synergistic effects with existing therapeutic agents will be crucial. Furthermore, studies on its pharmacokinetics, bioavailability, and safety profile are necessary to pave the way for its potential translation into clinical applications. The development of this compound and its derivatives represents a promising avenue for the discovery of novel therapies for a variety of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]

- 3. Protective Effects of Isoliquiritigenin and Licochalcone B on the Immunotoxicity of BDE-47: Antioxidant Effects Based on the Activation of the Nrf2 Pathway and Inhibition of the NF-κB Pathway [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic potential and action mechanisms of licochalcone B: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Licochalcone B Induces ROS-Dependent Apoptosis in Oxaliplatin-Resistant Colorectal Cancer Cells via p38/JNK MAPK Signaling [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Licochalcone B Exhibits Anti-inflammatory Effects via Modulation of NF-κB and AP-1 [bslonline.org]

- 9. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Licochalcone B confers protective effects against LPS-Induced acute lung injury in cells and mice through the Keap1/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

Pharmacological profile of Licoagrochalcone B.

A Technical Guide for Researchers and Drug Development Professionals

Introduction

This compound is a flavonoid, specifically a chalcone, derived from the roots of Glycyrrhiza uralensis and Glycyrrhiza glabra, commonly known as licorice root.[1] This natural compound has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Extensive preclinical research has demonstrated its potential as a therapeutic agent in a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its mechanisms of action, quantitative data from key experiments, and detailed experimental protocols.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological effects, which are attributed to its ability to modulate multiple cellular signaling pathways.[2] The primary activities and underlying mechanisms are summarized below.

Anti-Cancer Effects

This compound has demonstrated significant anti-tumor activity across various cancer cell lines.[2][3] Its primary anti-cancer mechanisms include:

-

Induction of Apoptosis and Autophagy: In osteosarcoma cells (MG-63 and U2OS), this compound induces both apoptosis and autophagy.[2][3] This is achieved by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax and cleaved caspase-3.[2][3] It also increases the levels of autophagy markers like Beclin1, Atg7, and LC3B.[2][3]

-

Cell Cycle Arrest: The compound has been shown to arrest the cell cycle at the G1 phase in oral squamous cell carcinoma cells (HN22 and HSC4) by downregulating cyclin D1 and upregulating the cell cycle inhibitors p21 and p27.[2] In hepatoma cells (HepG2 and Huh7), it causes G2/M phase arrest.[4]

-

Inhibition of Signaling Pathways: this compound inhibits the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival, in osteosarcoma cells.[2][3] In non-small cell lung cancer (NSCLC) cells, it inhibits the activities of EGFR and MET kinases, leading to reduced cell viability.[2][3] It also activates the JNK/p38 MAPK signaling pathway in colorectal cancer cells, contributing to apoptosis.[2][3]

Anti-Inflammatory Effects

This compound possesses potent anti-inflammatory properties mediated through several mechanisms:

-

Inhibition of Pro-inflammatory Mediators: It significantly reduces the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[2]

-

NLRP3 Inflammasome Inhibition: this compound acts as a selective inhibitor of the NLRP3 inflammasome by directly binding to NEK7 and disrupting its interaction with NLRP3.[2] This mechanism has shown therapeutic potential in models of non-alcoholic steatohepatitis and septic shock.[2]

-

NF-κB Pathway Inhibition: The compound suppresses the activation of the NF-κB pathway, a key regulator of inflammation, by inhibiting the phosphorylation of the p65 subunit.[2][5]

Neuroprotective Effects

This compound has shown promise in protecting neuronal cells from damage:

-

Antioxidant Activity: It effectively reduces oxidative stress by decreasing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the levels of superoxide dismutase (SOD) and glutathione (GSH).[2][6][7]

-

Anti-Apoptotic Effects: In models of ROS-induced neuronal cell death, this compound reduces apoptosis by modulating apoptosis-related proteins like caspase-3.[2][6][7]

-

Activation of Protective Pathways: It activates the SIRT1/AMPK and Nrf2 signaling pathways, which are involved in cellular stress resistance and antioxidant defense.[2][6][8]

-

Inhibition of Amyloid-β Aggregation: this compound inhibits the self-aggregation of amyloid-β (Aβ42) and can disaggregate pre-formed Aβ42 fibrils, suggesting its potential in Alzheimer's disease.[5][9][10]

Hepatoprotective and Cardioprotective Effects

This compound has demonstrated protective effects on the liver and heart. It has been shown to protect against carbon tetrachloride-induced liver toxicity in mice and alcohol-induced hepatocyte injury.[2][11] Its cardioprotective effects are attributed to its antioxidative, anti-apoptotic, and anti-inflammatory properties.[2] Notably, it is a potent inhibitor of the angiotensin-converting enzyme (ACE).[2]

Quantitative Data

The following tables summarize the key quantitative data regarding the pharmacological activity of this compound.

| Activity | Model | Parameter | Value | Reference |

| Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | IC50 | 8.78 µM | [2] |

| Neuroprotection | Inhibition of amyloid β (42) self-aggregation | IC50 | 2.16 µM | [5][10] |

| Cardioprotection | Angiotensin-converting enzyme (ACE) inhibition | IC50 | 0.24 µM | [2] |

| Toxicity | Inhibition of human 11β-HSD2 | IC50 | 31.85 µM | [2] |

| Toxicity | Inhibition of rat 11β-HSD2 | IC50 | 56.56 µM | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., cancer cell lines or neuronal cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control group.

Western Blot Analysis

-

Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, p-Akt, Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensity using image analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound as described for the viability assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

-

Cell Treatment: Treat cells with this compound and an ROS-inducing agent (e.g., H₂O₂).

-

DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

-

Data Analysis: Quantify the intracellular ROS levels relative to the control group.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Anti-cancer signaling pathways modulated by this compound.

Caption: Anti-inflammatory mechanisms of this compound.

Caption: Neuroprotective signaling pathways activated by this compound.

Conclusion and Future Directions

This compound is a promising natural compound with a multifaceted pharmacological profile. Its ability to modulate key signaling pathways involved in cell survival, inflammation, and oxidative stress makes it a compelling candidate for further drug development. While preclinical studies have provided a strong foundation, further research is warranted. Future investigations should focus on comprehensive pharmacokinetic and toxicological studies in animal models to establish its safety and bioavailability.[2][12] Furthermore, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapeutic applications for human diseases.[13][14] The development of novel drug delivery systems, such as liposomal formulations, could also enhance its therapeutic efficacy.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic potential and action mechanisms of licochalcone B: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Therapeutic potential and action mechanisms of licochalcone B: a mini review [frontiersin.org]

- 4. Anticancer effects of licochalcones: A review of the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Licochalcone B, a Natural Autophagic Agent for Alleviating Oxidative Stress-Induced Cell Death in Neuronal Cells and Caenorhabditis elegans Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Licochalcone B confers protective effects against LPS-Induced acute lung injury in cells and mice through the Keap1/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Licochalcone B, a chalcone derivative from Glycyrrhiza inflata, as a multifunctional agent for the treatment of Alzheimer’s disease | Semantic Scholar [semanticscholar.org]

- 10. Licochalcone B, a chalcone derivative from Glycyrrhiza inflata, as a multifunctional agent for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ricerca.unich.it [ricerca.unich.it]

- 12. researchgate.net [researchgate.net]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Licochalcone A: A Potential Multitarget Drug for Alzheimer’s Disease Treatment [mdpi.com]

- 15. Preparation, characterization, pharmacokinetics, and antirenal injury activity studies of Licochalcone A-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Licoagrochalcone B: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoagrochalcone B is a flavonoid, a type of chalconoid, naturally found in the roots of Glycyrrhiza inflata, a species of licorice. This compound has garnered significant attention within the scientific community for its diverse and potent biological activities. Extensive research has demonstrated its potential as a therapeutic agent in various disease contexts, primarily attributed to its anticancer, anti-inflammatory, neuroprotective, and hepatoprotective properties.[1][2][3][4] This technical guide provides an in-depth overview of the known biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways it modulates.

Quantitative Data on Biological Activities

The biological efficacy of this compound has been quantified across a range of in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative overview of its potency in different biological contexts.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting biological or biochemical functions, are presented in Table 1.

Table 1: Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 110.15 | [5] |

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting key inflammatory mediators and enzymes.

Table 2: Anti-inflammatory Activity of this compound

| Target/Assay | System | IC50 (µM) | Reference |

| 15-Lipoxygenase (15-LOX) | Enzyme Assay | 9.67 | [5][6] |

| LPS-induced Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 8.78 | [5][6] |

Neuroprotective Activity

In the context of neurodegenerative diseases, this compound has shown promise by inhibiting the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease.

Table 3: Neuroprotective Activity of this compound

| Target/Assay | System | IC50 (µM) | Reference |

| Amyloid β (Aβ42) Self-Aggregation | In vitro Assay | 2.16 |

Hepatoprotective Activity

In vivo studies have demonstrated the protective effects of this compound against liver injury.

Table 4: Hepatoprotective Effects of this compound in a CCl4-induced Mouse Model

| Parameter | Control | CCl4 | This compound (5 mg/kg) | This compound (25 mg/kg) |

| ALT (U/L) | 35.1 ± 3.2 | 224.3 ± 19.5 | 112.5 ± 10.8 | 65.7 ± 6.3 |

| AST (U/L) | 45.2 ± 4.1 | 164.8 ± 7.5 | 98.4 ± 8.9 | 72.1 ± 6.5 |

| MDA (nmol/mg protein) | 1.2 ± 0.1 | 3.8 ± 0.4 | 2.1 ± 0.2 | 1.5 ± 0.1 |

| SOD (U/mg protein) | 125.4 ± 11.3 | 58.7 ± 5.2 | 89.6 ± 8.1 | 110.3 ± 10.2 |

| GSH (nmol/mg protein) | 8.5 ± 0.7 | 3.1 ± 0.3 | 5.9 ± 0.5 | 7.6 ± 0.6 |

Data are presented as mean ± standard deviation.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a targeted therapeutic agent.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. This compound has been shown to inhibit this pathway, contributing to its anticancer effects.[1]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the inflammatory response. Chronic activation of this pathway is implicated in various inflammatory diseases and cancers. This compound has been demonstrated to suppress NF-κB activation, thereby exerting its anti-inflammatory effects.[1]

References

- 1. Anticancer effects of licochalcones: A review of the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. vet.cornell.edu [vet.cornell.edu]

- 4. Licochalcone E activates Nrf2/antioxidant response element signaling pathway in both neuronal and microglial cells: therapeutic relevance to neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Licoagrochalcone B: A Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoagrochalcone B (LicB), a flavonoid derived from the licorice plant species Glycyrrhiza uralensis and Glycyrrhiza glabra, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3][4][5] This technical guide provides an in-depth exploration of the current hypotheses surrounding the mechanisms of action of this compound, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective effects. The information is presented to aid researchers and drug development professionals in understanding its molecular targets and signaling pathways, thereby facilitating future research and therapeutic development.

Core Mechanisms of Action: An Overview

This compound exerts its pleiotropic effects by modulating a range of signaling pathways and molecular targets crucial for cell survival, proliferation, inflammation, and stress response. The primary mechanisms can be broadly categorized into three areas: anti-cancer, anti-inflammatory, and neuroprotective actions. These effects are often interconnected, with overlapping signaling cascades contributing to the overall pharmacological profile of the compound.

Anti-Cancer Mechanisms of Action

The anti-cancer properties of this compound are attributed to its ability to induce apoptosis and autophagy, inhibit cell proliferation and metastasis, and overcome drug resistance in various cancer cell types.[2][3][6]

Inhibition of PI3K/Akt/mTOR Signaling Pathway